4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Overview
Description
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole, also known as 4-SDA, is a chemical compound with the CAS Registry Number 84321-36-8 . Its molecular formula is C10H9N3OSe and it has a molecular weight of 266.17 g/mol.
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole consists of a selenadiazole ring substituted with a methyl group, a phenylcarbamoyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
One known reaction involving 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is a one-pot reaction with 1,3-diketones in the presence of zinc dust and acetic acid. This reaction produces 1,2-disubstituted 3-methyl-4-phenylcarbamoylpyrroles .Scientific Research Applications
Antimicrobial Studies
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole has been a subject of interest in the realm of antimicrobial research. Studies have highlighted the synthesis of various selenadiazole derivatives, including 4-Methyl-1,2,3-selenadiazole, and their significant antimicrobial activities. These compounds, when tested, have shown notable efficacy against bacterial and fungal strains, with some demonstrating better antibacterial properties compared to established antibiotics like tetracycline (Jadhav, Dhanwe, Joshi, & Khanna, 2016). Additionally, similar compounds, 1,2,3-selenadiazoles, have been synthesized and exhibited moderate antibacterial activity and significant antifungal activities (Küçük, Salt, Kara, Mehan, & Yusufoglu, 2019).
Antitumor and Cytotoxic Effects
The potential antitumor and cytotoxic effects of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole derivatives have also been explored. Specific derivatives, like 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides, have shown promising results in inhibiting human fibrosarcoma HT-1080, mouse hepatoma MG-22A, and mouse fibroblasts 3T3 cell lines, with high antitumor activity observed in in vivo evaluations (Arsenyan, Rubina, Shestakova, & Domracheva, 2007).
Chemical Vapor Deposition
In material science, 4-Methyl-1,2,3-selenadiazole has been utilized as a precursor for the chemical vapor deposition (CVD) of selenium-containing materials. This compound serves as a useful precursor for low-temperature plasma-assisted CVD of selenium, which is a significant process in the fabrication of semiconductor materials (Jackson, Jones, Lickiss, & Pilkington, 1993).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole and related compounds. These studies involve exploring different methods for synthesizing these compounds and analyzing their structural features using techniques like NMR and X-ray crystallography (Saravanan, Nithya, & Muthusubramanian, 2006). Such research is vital for understanding the properties and potential applications of these compounds in various scientific fields.
properties
IUPAC Name |
4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAXNCOYBWGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=N[Se]N=C1C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233282 | |
Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
CAS RN |
84321-36-8 | |
Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084321368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.